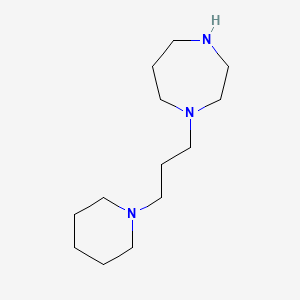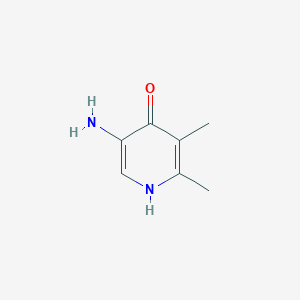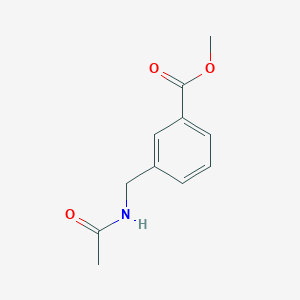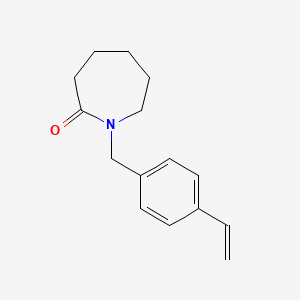
1-(3-Piperidine-1-yl-propyl)homopiperazine; 97%
Descripción general
Descripción
1-(3-Piperidine-1-yl-propyl)homopiperazine (1-P-PIP) is a versatile organic compound that has a wide range of applications in the fields of chemistry, biochemistry and pharmacology. This compound is a derivative of homopiperazine and is commonly used as a reagent in organic synthesis. It is also used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 1-P-PIP has a molecular formula of C7H15N3 and a molecular weight of 149.22 g/mol.
Mecanismo De Acción
1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% acts as a nucleophile in organic synthesis. It can react with a variety of electrophiles, such as carbonyl compounds, to form carbon-carbon bonds. It can also react with an electrophile to form an amide bond. In addition, 1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% can be used in the synthesis of heterocyclic compounds, such as piperidines, pyridines, and quinolines.
Biochemical and Physiological Effects
1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% has been studied for its biochemical and physiological effects. Studies have shown that 1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% can act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to act as a modulator of G-protein-coupled receptor (GPCR) signaling pathways. In addition, 1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% can act as an agonist of the serotonin 5-HT1A receptor, and has been shown to have antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% is a versatile reagent that has many advantages for laboratory experiments. It is a stable compound and is easily synthesized in a two-step reaction. It is also soluble in a variety of organic solvents, making it easy to use in a variety of synthetic reactions. However, 1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% is a relatively expensive reagent and is not widely available.
Direcciones Futuras
1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% has many potential future applications. It could be used as a starting material in the synthesis of novel pharmaceuticals and agrochemicals. It could also be used in the synthesis of peptides and proteins, and in the synthesis of peptidomimetics. In addition, 1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% could be used in the synthesis of inhibitors of enzyme-catalyzed reactions, and in the synthesis of heterocyclic compounds. Finally, 1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% could be used in the development of novel GPCR agonists and antagonists, as well as in the development of novel antidepressant drugs.
Métodos De Síntesis
1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% can be synthesized from 1-bromo-3-piperidinepropane and homopiperazine in a two-step reaction. In the first step, the bromo compound is reacted with homopiperazine in the presence of a base. This reaction produces an intermediate which is then reacted with a strong base to yield 1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% as the final product.
Aplicaciones Científicas De Investigación
1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% is used in a variety of scientific research applications. It is used as a starting material in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of peptides and proteins, and in the synthesis of peptidomimetics. In addition, 1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% is used in the synthesis of inhibitors of enzyme-catalyzed reactions, and in the synthesis of heterocyclic compounds.
Propiedades
IUPAC Name |
1-(3-piperidin-1-ylpropyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-2-8-15(9-3-1)11-5-12-16-10-4-6-14-7-13-16/h14H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYFWIJRNCOHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202337 | |
| Record name | 1H-1,4-Diazepine, hexahydro-1-[3-(1-piperidinyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane | |
CAS RN |
1365988-16-4 | |
| Record name | 1H-1,4-Diazepine, hexahydro-1-[3-(1-piperidinyl)propyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365988-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,4-Diazepine, hexahydro-1-[3-(1-piperidinyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)
![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)






